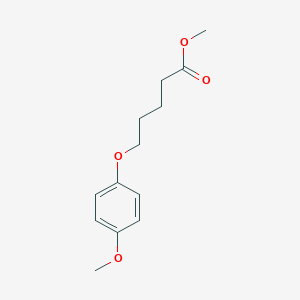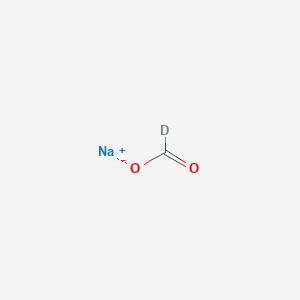
6-Ethylguanin
Übersicht
Beschreibung
6-Ethylguanine (6-EG) is an important and versatile compound in the field of biochemistry. It is a modified form of guanine, one of the four nucleobases that make up DNA and RNA. 6-EG has diverse applications in scientific research, ranging from its use as a synthetic reagent in chemical synthesis to its use as a tool in genetic engineering.
Wissenschaftliche Forschungsanwendungen
DNA-Reparatur und Bindungsstudien
6-Ethylguanin (O6-EtGua) wird in Studien im Zusammenhang mit DNA-Reparatur und -Bindung verwendet . Beispielsweise wurde es in der Forschung verwendet, um die Bindungs- und Reparaturmerkmale von rekombinantem humanem O6-Alkylguanin-DNA-Alkyltransferase (AT) in vitro zu untersuchen . Die Forschung ergab, dass die Bindung von AT an DNA unspezifisch ist und hauptsächlich durch ionische Wechselwirkungen vermittelt wird .
Mutageneseforschung
This compound spielt eine bedeutende Rolle in der Mutageneseforschung . Es wurde in Studien verwendet, um die mutagenen Wirkungen von N-Nitroso-N-ethylharnstoff (NEU) in Salmonella typhimurium zu verstehen . Die Forschung ergab, dass die Mutagenese und die O6-EtGua-Bildung ein schwellenwertartig-ähnliches Verhalten zeigten, was auf eine Abhängigkeit der Mutagenese von O6-EtGua hindeutet .
Wirkmechanismus
Target of Action
The primary target of 6-Ethylguanine is the DNA repair enzyme, O6-methylguanine-DNA methyltransferase (MGMT) . MGMT plays a crucial role in maintaining genome stability by repairing DNA damage caused by alkylating agents .
Mode of Action
6-Ethylguanine interacts with its target, MGMT, by transferring an alkyl group from the guanine to a cysteine residue . This interaction results in the repair of the DNA lesion induced by alkylating agents . The binding of MGMT to DNA is non-specific and is mainly mediated by ionic interactions .
Biochemical Pathways
The major biochemical pathway affected by 6-Ethylguanine is the DNA repair pathway. Specifically, it involves the base excision repair, direct damage reversal by MGMT, and nucleotide excision repair . These pathways work together to protect against the genotoxic and carcinogenic effects of alkylating agents .
Pharmacokinetics
The pharmacokinetics of 6-Ethylguanine involve its rapid repair by MGMT and subsequent removal from the DNA . The rate of loss of O6-ethylguanine from DNA shows complex kinetics, and the half-life depends on the extent of alkylation .
Result of Action
The action of 6-Ethylguanine results in the repair of DNA lesions, thereby restoring the integrity of DNA . The repair process is a one-time event as each mgmt protein can act only once . This repair mechanism is crucial in protecting cells from the mutagenic and carcinogenic effects of alkylating agents .
Action Environment
The action of 6-Ethylguanine can be influenced by environmental factors such as the presence of other DNA lesions and the ionic strength of the environment . For instance, surplus DNA can reduce the rate of O6-ethylguanine repair by competitively binding MGMT molecules . Furthermore, the repair rate can be affected by changes in the ionic strength of the environment .
Zukünftige Richtungen
There is a large body of experimental data suggesting that O6-alkylguanine DNA adducts, including O6-ethylguanine adducts, are effectively removed through the DNA repair enzyme O6-methylguanine methyltransferase (MGMT) . This lays the groundwork for subsequent translational studies, with implications for future epigenetic editing-based clinical applications .
Biochemische Analyse
Biochemical Properties
6-Ethylguanine interacts with various biomolecules, including enzymes and proteins. This enzyme plays a crucial role in repairing the naturally occurring mutagenic DNA lesion O6-methylguanine back to guanine .
Cellular Effects
The presence of 6-Ethylguanine in DNA can have significant effects on cellular processes. It can lead to mispairing during DNA replication, potentially causing mutations . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6-Ethylguanine involves its interaction with the DNA repair enzyme AGT. This enzyme transfers the ethyl group from the O6 position of guanine to one of its own cysteine residues, effectively repairing the DNA .
Temporal Effects in Laboratory Settings
Over time, the effects of 6-Ethylguanine can change in laboratory settings. For instance, the rate of repair of 6-Ethylguanine by AGT can be influenced by factors such as the sequence context of the modified base .
Dosage Effects in Animal Models
The effects of 6-Ethylguanine can vary with different dosages in animal models . At high doses, there may be toxic or adverse effects due to the increased likelihood of DNA mispairing and mutation .
Metabolic Pathways
6-Ethylguanine is involved in the DNA repair pathway, specifically the direct reversal pathway mediated by AGT . This enzyme, along with cofactors, interacts with 6-Ethylguanine to restore the original guanine base .
Transport and Distribution
The transport and distribution of 6-Ethylguanine within cells and tissues are largely determined by the processes of DNA replication and repair . The localization or accumulation of 6-Ethylguanine can be influenced by these processes .
Subcellular Localization
6-Ethylguanine is located within the nucleus of the cell, as it is a modification of the DNA base guanine . Its activity or function can be influenced by various factors, including targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
6-ethoxy-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXXRVSPZSOREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199829 | |
| Record name | 6-Ethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51866-19-4 | |
| Record name | 6-Ethoxy-9H-purin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51866-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051866194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51866-19-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Ethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ETHYLGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T1754HHH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)






![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]propan-1-one](/img/structure/B32882.png)


![1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone](/img/structure/B32886.png)

